(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a fluoroaniline group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2-fluoroaniline with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroaniline group can participate in substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-fluoroanilino)-2-oxoethyl)isoquinolinium chloride
- Poly(2-fluoroaniline)
- 2-fluoroanilinoacetic acid
Uniqueness
(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKBZXHSDUVZDI-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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